6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18113544
InChI: InChI=1S/C7H13NO2.C2HF3O2/c9-2-6-1-7(5-10-6)3-8-4-7;3-2(4,5)1(6)7/h6,8-9H,1-5H2;(H,6,7)
SMILES:
Molecular Formula: C9H14F3NO4
Molecular Weight: 257.21 g/mol

6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid

CAS No.:

Cat. No.: VC18113544

Molecular Formula: C9H14F3NO4

Molecular Weight: 257.21 g/mol

* For research use only. Not for human or veterinary use.

6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid -

Specification

Molecular Formula C9H14F3NO4
Molecular Weight 257.21 g/mol
IUPAC Name 6-oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C7H13NO2.C2HF3O2/c9-2-6-1-7(5-10-6)3-8-4-7;3-2(4,5)1(6)7/h6,8-9H,1-5H2;(H,6,7)
Standard InChI Key CNIIOZXLJUKANN-UHFFFAOYSA-N
Canonical SMILES C1C(OCC12CNC2)CO.C(=O)(C(F)(F)F)O

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The compound features a spiro[3.4]octane core, where a 3-membered oxetane ring is fused to a 4-membered azetidine ring via a shared spiro carbon atom. The 7-ylmethanol substituent introduces a hydroxymethyl group at the 7-position of the spiro system, while the trifluoroacetic acid component acts as a counterion, stabilizing the ammonium species .

Table 1: Key Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name(6-oxa-2-azaspiro[3.4]octan-7-yl)methanol 2,2,2-trifluoroacetate
Molecular FormulaC₉H₁₄F₃NO₄
Molecular Weight257.21 g/mol
CAS Registry Number2375260-17-4
SMILESO=C(O)C(F)(F)F.OCC1CC2(CNC2)CO1
InChIKeyCNIIOZXLJUKANN-UHFFFAOYSA-N

The spirocyclic framework imposes significant steric constraints, reducing rotational freedom and enhancing metabolic stability compared to linear analogs. The trifluoroacetate anion contributes to improved solubility in polar organic solvents, facilitating its use in solution-phase reactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Spirocyclic Core Formation: Cyclization of a bis-epoxide or aziridine precursor under basic conditions generates the spiro[3.4]octane skeleton.

  • Methanol Functionalization: Oxidation of a methyl group or nucleophilic substitution introduces the hydroxymethyl moiety .

  • Salt Formation: Treatment with trifluoroacetic acid protonates the azetidine nitrogen, yielding the final TFA salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
SpirocyclizationNaH, THF, 0°C → rt, 12 h45–60%
HydroxymethylationBH₃·THF, H₂O₂/NaOH70–85%
TFA Salt FormationTFA (2 eq), CH₂Cl₂, 0°C → rt, 2 h>95%

Industrial-scale production employs continuous flow reactors to optimize cyclization efficiency and minimize byproducts. Purification via recrystallization from ethanol/water mixtures achieves >95% purity, as reported by commercial suppliers .

Chemical Reactivity and Applications

Functional Group Transformations

The compound undergoes selective reactions at distinct sites:

  • Hydroxymethyl Group: Subject to oxidation (e.g., MnO₂ → aldehyde) or esterification (e.g., Ac₂O → acetate).

  • Azetidine Nitrogen: Alkylation or acylation reactions modify the ammonium center, altering solubility and bioactivity .

  • TFA Counterion: Exchange with other acids (e.g., HCl, citric acid) via ion metathesis tailors physicochemical properties .

Pharmaceutical Relevance

Spirocyclic scaffolds are prized in drug design for their ability to:

  • Enhance Target Binding: Preorganized conformations improve complementarity to enzyme active sites.

  • Reduce Metabolic Clearance: Rigid structures resist cytochrome P450-mediated oxidation .

  • Improve Solubility: Polar TFA counterions enhance aqueous dispersibility in formulation .

Notably, analogs of this compound have been investigated as:

  • Kinase Inhibitors: Targeting EGFR and ALK in oncology.

  • Antibacterial Agents: Disrupting cell wall synthesis in Gram-positive pathogens .

ParameterGuideline
Personal ProtectionNitrile gloves, goggles, fume hood
Storage-20°C, desiccated, under N₂ atmosphere
Spill ManagementNeutralize with NaHCO₃, absorb with vermiculite

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